3,4-Dimethylhippuric acid

Übersicht

Beschreibung

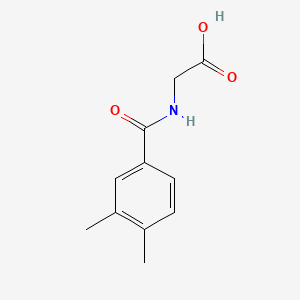

3,4-Dimethylhippuric acid is an organic compound belonging to the class of hippuric acids. These compounds are characterized by the presence of a benzoyl group linked to the N-terminal of a glycine molecule. The molecular formula of this compound is C11H13NO3, and it has a molecular weight of 207.23 g/mol .

Wirkmechanismus

Target of Action

3,4-Dimethylhippuric acid is a metabolite of 1,2,4-trimethylbenzene (1,2,4-TMB) .

Mode of Action

It is known to be a metabolite of 1,2,4-trimethylbenzene, suggesting it may play a role in the metabolism and detoxification of this compound .

Biochemical Pathways

It is known to be a metabolite of 1,2,4-trimethylbenzene, indicating it is part of the metabolic pathway for this compound .

Pharmacokinetics

It has been detected in the urine of workers exposed to 1,2,4-trimethylbenzene, suggesting it is excreted from the body through the urinary system . The urinary concentration of this compound was found to be low at the start of each shift and high at the end, indicating that its levels in the body may fluctuate with exposure to 1,2,4-trimethylbenzene .

Result of Action

Its presence in urine following exposure to 1,2,4-trimethylbenzene suggests it may play a role in the body’s response to this compound .

Action Environment

The action of this compound may be influenced by environmental factors such as the level of exposure to 1,2,4-trimethylbenzene . For example, the urinary concentration of this compound was found to increase with exposure to 1,2,4-trimethylbenzene .

Biochemische Analyse

Biochemical Properties

3,4-Dimethylhippuric acid plays a significant role in biochemical reactions as a metabolite of 1,2,4-trimethylbenzene. It interacts with various enzymes and proteins during its formation and excretion. The primary enzyme involved in its formation is cytochrome P450, which catalyzes the oxidation of 1,2,4-trimethylbenzene to form this compound . This interaction is crucial for the detoxification process, as it converts the potentially harmful 1,2,4-trimethylbenzene into a more water-soluble compound that can be excreted in urine.

Cellular Effects

This compound influences various cellular processes, particularly in cells exposed to 1,2,4-trimethylbenzene. It has been observed that high concentrations of 1,2,4-trimethylbenzene can lead to increased formation of this compound due to the saturation of other detoxification pathways . This metabolite can affect cell signaling pathways, gene expression, and cellular metabolism by altering the levels of reactive oxygen species and other metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the oxidation of 1,2,4-trimethylbenzene by cytochrome P450 enzymes . This process results in the formation of an intermediate compound, which is then conjugated with glycine to form this compound . This compound can inhibit or activate various enzymes involved in cellular metabolism, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound has been shown to affect cellular function, including alterations in metabolic pathways and enzyme activity . These changes can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects . At high doses, this compound can lead to toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where the toxic effects become more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in the metabolic pathways of 1,2,4-trimethylbenzene. The primary pathway involves the oxidation of 1,2,4-trimethylbenzene by cytochrome P450 enzymes, followed by conjugation with glycine to form this compound . This pathway is crucial for the detoxification and excretion of 1,2,4-trimethylbenzene, as it converts the compound into a more water-soluble form that can be easily excreted in urine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and the presence of other chemicals .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . This compound can also be found in other cellular compartments, such as the mitochondria and endoplasmic reticulum, where it may affect the activity and function of specific enzymes . Targeting signals and post-translational modifications play a role in directing this compound to these specific compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylhippuric acid typically involves the reaction of 3,4-dimethylbenzoic acid with glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethylhippuric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Toxicological Research

3,4-Dimethylhippuric acid is primarily studied as a biomarker for xylene exposure. Its levels in urine can indicate the degree of exposure to this solvent, which is commonly used in industrial applications. Elevated urinary concentrations of this compound have been linked to adverse health effects, including respiratory issues and neurological impacts.

Case Studies:

- A study examining the relationship between urinary metabolites and lung function revealed that higher levels of urinary this compound were associated with reduced forced vital capacity (FVC) and forced expiratory volume (FEV1) in adults exposed to VOCs .

- In cases of acute pesticide poisoning, urine levels of methylhippuric acid (including its derivatives) were monitored to assess the severity of exposure and potential clinical outcomes .

Environmental Health Monitoring

The measurement of this compound in biological samples is an effective method for monitoring environmental exposure to xylene. This application is crucial for understanding the impact of industrial emissions on public health.

Research Findings:

- A comprehensive biomonitoring study indicated that this compound levels correlate with ambient air concentrations of xylene, providing a reliable indicator for assessing community exposure to this hazardous compound .

- The compound's presence in urine has been utilized to evaluate occupational exposure among workers in industries where xylene is prevalent .

Clinical Applications

In clinical toxicology, this compound serves as a diagnostic tool for assessing xylene-related toxicity. Its quantification can aid in determining the extent of exposure and guiding treatment decisions.

Clinical Insights:

- Research has shown that high levels of urinary methylhippuric acids are predictive of poor clinical outcomes in patients suffering from acute pesticide poisoning, suggesting its potential role as a clinical marker .

Data Tables

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,5-Dimethylhippuric acid

- 2,3-Dimethylhippuric acid

- 2,6-Dimethylhippuric acid

- 2,4-Dimethylhippuric acid

Uniqueness

3,4-Dimethylhippuric acid is unique due to its specific substitution pattern on the benzoyl ring, which influences its chemical reactivity and biological activity. Compared to other dimethylhippuric acids, it may exhibit different metabolic pathways and interactions with biological systems .

Biologische Aktivität

3,4-Dimethylhippuric acid (3,4-DMHA) is a metabolite derived from the exposure to xylene, an aromatic hydrocarbon commonly used in various industrial applications. This compound plays a significant role in toxicology and environmental health due to its utility as a biomarker for xylene exposure. This article reviews the biological activity of 3,4-DMHA, focusing on its metabolic pathways, health implications, and relevant research findings.

Metabolic Pathways

This compound is formed through the metabolic conjugation of xylene with glycine. The metabolic pathway can be summarized as follows:

- Absorption : Xylene is rapidly absorbed into the bloodstream following inhalation or dermal exposure.

- Metabolism : In the liver, xylene undergoes oxidation via cytochrome P450 enzymes, primarily CYP2E1, to form methylbenzyl alcohol. This intermediate is further oxidized to produce toluic acid.

- Conjugation : Toluic acid then conjugates with glycine to form 3,4-DMHA, which is subsequently excreted in urine.

This pathway highlights the role of 3,4-DMHA as a biomarker for assessing exposure levels to xylene in occupational settings.

Biological Activity and Health Implications

The biological activity of 3,4-DMHA is primarily linked to its role as a marker for xylene exposure. Elevated levels of this metabolite in urine indicate increased absorption and metabolism of xylene, which can have several health implications:

- Neurotoxicity : Acute exposure to xylene has been associated with neurological effects such as headaches, dizziness, and cognitive impairments. Prolonged exposure can lead to more severe neurotoxic effects.

- Respiratory Irritation : Inhalation of xylene vapors can cause irritation of the respiratory tract and exacerbate pre-existing conditions like asthma.

- Metabolic Disorders : The accumulation of organic acids like 3,4-DMHA may indicate disruptions in metabolic pathways that could lead to various health issues.

Research Findings

Numerous studies have investigated the relationship between urinary levels of 3,4-DMHA and xylene exposure. Key findings include:

- A study indicated that urinary concentrations of methylhippuric acids (including 3,4-DMHA) serve as reliable biomarkers for monitoring occupational exposure to xylene among workers in industrial environments .

- Another investigation demonstrated that workers exposed to high levels of xylene exhibited significantly elevated urinary levels of 3,4-DMHA compared to control groups .

- A case study involving pesticide poisoning showed that urine levels of methylhippuric acid peaked shortly after ingestion of xylene-containing products, suggesting a rapid metabolic response .

Data Tables

The following table summarizes key research findings related to urinary concentrations of this compound in different occupational settings:

| Study Context | Sample Size | Mean Urinary Concentration (µg/mL) | P-Value |

|---|---|---|---|

| Industrial Workers | 50 | 468.82 ± 39.63 | <0.05* |

| Control Group | 30 | 16.30 ± 2.25 | - |

| Paint Thinners Exposure | 10 | Varies (200 ppm exposure) | - |

*Significant difference compared to control group.

Eigenschaften

IUPAC Name |

2-[(3,4-dimethylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-3-4-9(5-8(7)2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHXVMSVUHHHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177656 | |

| Record name | 3,4-Dimethylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23082-12-4 | |

| Record name | 3,4-Dimethylhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023082124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3,4-dimethylphenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3,4-dimethylhippuric acid in occupational health?

A: this compound serves as a valuable biomarker for assessing exposure to 1,2,4-trimethylbenzene, a common industrial solvent. Studies have shown a direct correlation between the levels of this compound in urine and the extent of 1,2,4-trimethylbenzene exposure in workers. [, , , ] This correlation makes it a useful tool in occupational health monitoring.

Q2: How is this compound formed in the body?

A: this compound is a metabolite of 1,2,4-trimethylbenzene. [, , ] Following exposure, 1,2,4-trimethylbenzene undergoes a series of metabolic transformations in the liver, ultimately resulting in the formation of this compound, which is then excreted in the urine.

Q3: How do physiological factors like exercise affect the levels of this compound?

A: Research utilizing physiologically based toxicokinetic models suggests that physical activity can significantly influence the levels of this compound in the body. [] Increased physical exertion, such as moderate exercise, can lead to elevated levels of this metabolite in urine, particularly in the period immediately following exposure. This highlights the importance of considering activity levels when interpreting biomarker data.

Q4: Does the timing of urine sample collection impact the interpretation of this compound levels?

A: Yes, the timing of urine sample collection is crucial when utilizing this compound as a biomarker for 1,2,4-trimethylbenzene exposure. [] End-of-shift urine samples primarily reflect the exposure from that specific workday, while samples collected before the start of a shift, particularly on a Friday, provide a more cumulative measure of exposure over the entire workweek. This understanding is vital for accurate exposure assessment and risk management.

Q5: How is this compound quantified in urine samples?

A5: While the provided research abstracts do not detail specific analytical techniques, the quantification of this compound in urine samples likely involves methods like high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS). These methods offer the sensitivity and selectivity required to accurately measure metabolite levels in biological matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.